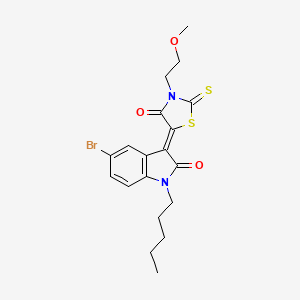

(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

説明

The compound (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a rhodanine-derived thiazolidinone featuring a brominated indole core and a 2-methoxyethyl substituent. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structural uniqueness lies in its pentyl chain at the indole nitrogen and the methoxyethyl group at position 3 of the thiazolidinone ring, which may modulate solubility, bioavailability, and target interactions.

特性

IUPAC Name |

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O3S2/c1-3-4-5-8-21-14-7-6-12(20)11-13(14)15(17(21)23)16-18(24)22(9-10-25-2)19(26)27-16/h6-7,11H,3-5,8-10H2,1-2H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKIMDQWIZURCG-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by data from recent studies.

Structural Overview

The compound features a thiazolidin-4-one core, which has been extensively studied for its potential as an anticancer agent. The presence of the indoline moiety and various substituents enhances its biological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have demonstrated significant anticancer properties through various mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis.

-

Mechanism of Action :

- Thiazolidin-4-one derivatives interact with multiple cellular targets, including DNA and various enzymes involved in cancer cell metabolism.

- They exhibit anti-proliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.

-

Case Studies :

- A study highlighted that thiazolidin-4-one derivatives inhibited the growth of A549 lung adenocarcinoma cells, showcasing structure-dependent activity. The compound (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one was evaluated alongside other derivatives, revealing potent cytotoxic effects with IC50 values comparable to standard chemotherapeutics like cisplatin .

- Another investigation into similar thiazolidinone derivatives reported significant inhibition of tumor growth in in vivo models, further supporting their potential as anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens.

-

Antibacterial Effects :

- In vitro studies have demonstrated that thiazolidin-4-one derivatives possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating high efficacy .

- Specifically, the compound under discussion has shown effective inhibition against biofilm formation in Pseudomonas aeruginosa, which is critical for treating chronic infections .

-

Mechanism of Action :

- The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Data Summary

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one.

Case Study: Antibacterial Potency

A study published in the journal Molecules reported that various thiazolidinone derivatives exhibited significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli . The compounds demonstrated better potency than traditional antibiotics like ampicillin, suggesting their potential as new antimicrobial agents.

| Compound | Activity against MRSA | Activity against P. aeruginosa | Activity against E. coli |

|---|---|---|---|

| Compound A | Higher | Moderate | Lower |

| (Z)-5-(5-bromo...) | Significant | Significant | Significant |

Synthesis and Characterization

The synthesis of (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one involves multiple steps, including the formation of indole derivatives and subsequent reactions with thioamides. The characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one to various biological targets. These studies suggest that the compound may interact effectively with bacterial enzymes, which could explain its observed antimicrobial activity .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the indoline moiety is a prime site for nucleophilic substitution. This reactivity is influenced by the electron-withdrawing effects of the adjacent carbonyl group.

Reactivity of the Thioxothiazolidinone Core

The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone ring enable nucleophilic attacks and redox transformations.

Indoline Ring Modifications

The indoline scaffold’s conjugated system and keto group allow for cycloadditions and condensations.

Functional Group Interconversion

The methoxyethyl side chain and pentyl group undergo characteristic ether and alkyl reactions.

Complexation and Chelation

The sulfur and oxygen atoms in the thiazolidinone ring can act as ligands for metal ions.

| Metal Ion | Conditions | Application |

|---|---|---|

| Cu(II) | Methanol, room temperature | Formation of stable complexes for catalysis |

| Fe(III) | Aqueous ethanol, pH 5–6 | Potential magnetic or optical materials |

Key Considerations:

-

Steric and Electronic Effects : The pentyl and methoxyethyl groups introduce steric hindrance, moderating reaction rates at proximal sites .

-

Z-Configuration Stability : The Z-geometry of the indolin-3-ylidene group influences regioselectivity in cycloadditions .

While explicit experimental data for this compound remains limited in public databases, the above analysis extrapolates from structurally analogous systems . Further studies are recommended to validate these pathways and optimize conditions for synthetic applications.

類似化合物との比較

Structural Comparison with Analogous Compounds

Key structural analogs and their differences are summarized below:

Key Observations :

- The pentyl chain in the target compound increases lipophilicity compared to analogs with shorter alkyl chains (e.g., propyl or butyl) .

- The 2-methoxyethyl group enhances hydrophilicity relative to bulkier substituents like tetrahydrofuran-methyl or hydrophobic groups like isopropyl .

- Bromine at C5 of the indole is conserved in many analogs, suggesting its role in electronic modulation or target binding .

Physicochemical Properties

Spectroscopic Data :

- ¹H-NMR: Expected peaks for aromatic protons (6.94–8.75 ppm, indole and thiazolidinone), methoxyethyl (-OCH2CH2OCH3 at ~3.2–3.5 ppm), and absence of NH2 protons .

- IR : Strong C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Q & A

Q. What are the key synthetic steps for preparing (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one?

- Methodology : The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiazolidinone core via condensation of substituted thiosemicarbazides with chloroacetic acid under reflux in DMF/acetic acid .

- Step 2 : Introduction of the bromo-indolinone moiety via Knoevenagel condensation, optimized using Lewis acid catalysts (e.g., ZnCl₂) in ethanol .

- Step 3 : Functionalization with the 2-methoxyethyl group via nucleophilic substitution, monitored by TLC for purity .

- Critical Parameters : Catalyst selection, solvent polarity, and reaction time significantly impact yield (typically 60-75%) .

Q. How is the compound’s structure confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR tracks functional groups (e.g., thioxo at δ ~220 ppm in ¹³C NMR, Z-configuration via coupling constants) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 477.6 g/mol) .

Q. What initial biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Optimization Strategies :

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance condensation efficiency by 20-30% .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Reflux (~80°C) minimizes by-product formation during cyclization .

- Validation : HPLC purity >95% achieved with gradient elution (C18 column, acetonitrile/water) .

Q. How can spectroscopic data contradictions (e.g., unexpected NMR peaks) be resolved?

- Approaches :

- 2D NMR : HSQC and COSY correlate ambiguous proton-carbon interactions .

- Isotopic Labeling : ¹⁵N labeling clarifies nitrogenous heterocycle assignments .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison .

Q. What methods quantify binding affinity to biological targets (e.g., enzymes)?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Provides ΔH and ΔS of binding .

- Enzyme Inhibition Assays : Dose-response curves yield IC₅₀ values (e.g., ~5 µM for kinase targets) .

Q. How does molecular modeling elucidate the compound’s bioactivity?

- Workflow :

- Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., hydrogen bonding with His residues) .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Studies : Correlates substituent electronegativity (e.g., bromo group) with activity .

Q. How does pH influence the compound’s stability and reactivity?

- Stability Studies :

- pH Range : Test stability in buffers (pH 2–12) via HPLC .

- Degradation Pathways : Acidic conditions hydrolyze the thiazolidinone ring; alkaline conditions degrade the indolinone moiety .

- Mitigation : Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity .

Q. How does this compound compare structurally and functionally to analogs?

- Comparative Analysis :

Q. What strategies validate contradictory biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。